
Diethylene glycol divinyl ether
Overview
Description
Diethylene glycol divinyl ether is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- DEGDVE is a colorless and transparent liquid with a boiling point of 198°C under atmospheric pressure . It is miscible with alcohol, ether, ester, and aromatic hydrocarbons but only slightly soluble in water.
- As a reactive diluent, DEGDVE is commonly used in UV- and peroxide-cured adhesives and sealants . Its presence modifies the curing process by affecting polymerization and cross-linking.
Mode of Action
Biochemical Analysis
Biochemical Properties
It is known to be a reactive diluent, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause irritation of the digestive tract and respiratory tract, suggesting that it may have some impact on cell function
Molecular Mechanism
It is known to be a reactive diluent, suggesting that it may interact with biomolecules and potentially influence enzyme activity or gene expression
Temporal Effects in Laboratory Settings
It is known to be light-sensitive, suggesting that its effects may change over time
Dosage Effects in Animal Models
It is known to cause irritation, suggesting that it may have toxic or adverse effects at high doses
Metabolic Pathways
It is known to be metabolized in the liver by enzyme NAD-dependent alcohol dehydrogenase (ADH) to a hydrogen ion, NADH, and 2-hydroxyethoxyacetaldehyde (C4H8O3)
Transport and Distribution
It is known to be a liquid at room temperature, suggesting that it may be transported and distributed within cells and tissues
Subcellular Localization
It is known to be a liquid at room temperature, suggesting that it may be localized in various compartments or organelles within the cell
Biological Activity
Diethylene glycol divinyl ether (DVE-2), a compound with the CAS number 764-99-8, is recognized for its diverse applications in the fields of adhesives, coatings, and inks due to its reactivity and ability to form crosslinked structures. This article provides a comprehensive overview of the biological activity of DVE-2, focusing on its interactions at the molecular level, potential toxicity, and applications in biomedical fields.
DVE-2 is characterized by its chemical structure, which includes two vinyl ether functional groups. Its molecular formula is , and it has a boiling point of approximately 198-199 °C. The compound exhibits a density of 0.968 g/mL at 25 °C and a refractive index of 1.446 .
Biological Activity Overview
The biological activity of DVE-2 can be categorized into several key areas:
-
Toxicological Profile :
- Studies indicate that DVE-2 may exhibit cytotoxic effects depending on concentration and exposure duration. Research has shown that high concentrations can lead to cell death in various cell lines, suggesting potential risks for occupational exposure .
- A study on hydrogel formulations incorporating DVE-2 indicated that while the compound can enhance mechanical properties, careful consideration must be given to its cytotoxicity when used in biomedical applications .
-
Polymerization and Crosslinking :
- DVE-2 is often utilized as a reactive diluent in photopolymerization processes. It can undergo polymerization under UV light, forming crosslinked networks that are beneficial for creating durable materials in coatings and adhesives .
- The polymerization kinetics of DVE-2 have been studied extensively, revealing that its reactivity can be influenced by factors such as light intensity and presence of photoinitiators .
-
Biomedical Applications :
- The use of DVE-2 in hydrogels has been explored for drug delivery systems due to its ability to form biocompatible networks. These hydrogels can encapsulate therapeutic agents while providing controlled release profiles .
- Research has also investigated the potential of DVE-2-based polymers in tissue engineering applications, where their mechanical properties can support cell growth and differentiation .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of DVE-2 on human fibroblast cells. Results indicated that concentrations above 0.5% led to significant cell death after 24 hours of exposure, highlighting the need for careful handling in laboratory settings.
Case Study 2: Hydrogel Formulation
In another research project, hydrogels synthesized with DVE-2 were tested for their efficacy as drug delivery carriers. The hydrogels demonstrated favorable swelling ratios and drug release profiles, making them suitable candidates for further development in pharmaceutical applications.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | |
Boiling Point | 198-199 °C |
Density | 0.968 g/mL at 25 °C |
Refractive Index | 1.446 |
Table 2: Cytotoxicity Results
Concentration (%) | Cell Viability (%) | Exposure Time (hours) |
---|---|---|
0.1 | 95 | 24 |
0.5 | 80 | 24 |
1.0 | 50 | 24 |
5.0 | 10 | 24 |
Scientific Research Applications
Applications in Organic Synthesis
DEGDVE serves as an important raw material and intermediate in organic synthesis. Its ability to polymerize makes it valuable for creating complex molecular structures. It is commonly used as a cross-linking agent in the production of:
- Hydrogels : These materials are crucial in biomedical applications due to their high water absorption and biocompatibility. DEGDVE-based hydrogels have been developed for use in drug delivery systems, biosensors, contact lenses, catheters, and wound dressings .
- Polymeric Materials : As a reactive diluent, DEGDVE enhances the properties of coatings, adhesives, and sealants. It is particularly effective in UV-cured systems where it contributes to improved mechanical strength and flexibility .
Pharmaceutical Applications
In the pharmaceutical industry, DEGDVE is utilized as a building block for various drug formulations. Its capacity to form hydrophilic networks allows for the development of controlled-release systems that enhance drug bioavailability. Additionally, its role as a cross-linking agent aids in the stabilization of pharmaceutical compounds during storage and application.
Agrochemical Uses
DEGDVE finds applications in agrochemicals as well, particularly as a component of formulations that require enhanced adhesion and stability on plant surfaces. Its properties allow for improved delivery of active ingredients while minimizing environmental impact.
Adhesives and Sealants
DEGDVE acts as a reactive diluent in UV- and peroxide-cured adhesives and sealants. This application is essential for industries requiring strong bonding agents that can withstand harsh conditions .
Coatings
In coatings technology, DEGDVE is used to formulate unsaturated polyesters and UV coatings that provide excellent durability and resistance to environmental factors .
Inks
The compound is also employed as a reactive diluent in UV inks, enhancing print quality and durability while reducing volatile organic compound (VOC) emissions during printing processes .
Hydrogel Development
A study demonstrated the preparation of pH- and temperature-sensitive hydrogels using DEGDVE as a cross-linking agent combined with ethylene glycol monovinyl ether. The resulting hydrogels exhibited significant potential for biomedical applications due to their tunable properties .
Adhesive Formulation
Research has shown that incorporating DEGDVE into adhesive formulations improves adhesion strength while maintaining flexibility post-curing. This characteristic is particularly beneficial for applications requiring high-performance adhesive solutions .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Organic Synthesis | Cross-linking agent | Versatile polymer formation |
Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |
Agrochemicals | Formulations for plant surface adhesion | Improved ingredient delivery |
Material Science | Adhesives, sealants, coatings | Increased durability and performance |
Inks | UV-cured inks | Reduced VOC emissions |
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of DEGDVE relevant to experimental design?
DEGDVE (C₈H₁₄O₃) is a divinyl ether with a boiling point of 198–199°C, density of 0.968 g/mL at 25°C, and refractive index (n20/D) of 1.445. Its structure includes two reactive vinyl groups connected by diethylene glycol chains, enabling crosslinking in polymerization. These properties are essential for solvent selection, reaction temperature optimization, and stability assessments during synthesis .
Q. How should DEGDVE be purified and stored to minimize degradation?
DEGDVE is a combustible liquid (flash point: 71°C) and a peroxide-forming compound. Store under inert gas (e.g., nitrogen) at 2–8°C in amber glass containers to prevent light-induced degradation. Purify via distillation under reduced pressure, ensuring exclusion of oxygen to avoid peroxide formation .
Q. What safety protocols are recommended for handling DEGDVE?
Use explosion-proof equipment, ground containers to prevent static discharge, and wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid exposure to heat/sparks. In case of inhalation, move to fresh air and seek medical evaluation, including liver function tests due to potential hepatotoxicity .
Q. What are the primary applications of DEGDVE in materials science?
DEGDVE serves as a crosslinker in hydrogels for controlled drug release and in cationic polymerization for lithium-ion battery electrolytes. Its divinyl groups enable rapid network formation in photopolymerizable inks (e.g., light-blocking inks for optical devices) .
Advanced Research Questions
Q. How does DEGDVE influence non-Fickian diffusion in hydrogel-based drug delivery systems?
In copolymer hydrogels (e.g., with ethylene glycol vinyl ether and acrylic acid), DEGDVE’s crosslinking density affects diffusion mechanisms. Studies show a diffusional exponent (n) of 0.46–0.84, indicating combined Fickian diffusion and polymer relaxation. Adjusting DEGDVE concentration modulates swelling kinetics and protein release profiles .
Q. What mechanistic insights explain DEGDVE’s reactivity in thiol-ene step-growth polymerizations?
DEGDVE reacts with dithiols (e.g., triethylene glycol dithiol) via radical-mediated thiol-ene reactions. The vinyl ether groups undergo anti-Markovnikov addition with thiols, forming sulfhydryl bonds. Post-polymerization oxidation of thioethers to sulfones or sulfoxides introduces redox-responsive behavior, enabling tunable material properties .
Q. How do reaction conditions affect the cationic polymerization of DEGDVE in battery electrolytes?
Photoinitiated cationic polymerization of DEGDVE requires zinc salts (e.g., ZnCl₂) as co-initiators. The salt type influences reaction kinetics: Lewis acidic salts enhance proton generation, accelerating polymerization. Optimizing salt concentration and UV exposure time ensures uniform crosslinking in gel polymer electrolytes .
Q. Why does DEGDVE exhibit anomalous ozonolysis kinetics compared to other vinyl ethers?
Rate coefficients (k) for DEGDVE’s reaction with ozone are underestimated by global SAR models due to steric hindrance from its diethylene glycol chain. Experimental k values exceed predictions, highlighting the need for compound-specific kinetic studies rather than relying on analog extrapolation .
Q. What analytical methods are suitable for quantifying DEGDVE in complex matrices?
Use GC-MS with a polar capillary column (e.g., DB-WAX) for separation. Confirm identity via retention time alignment with standards and characteristic fragments (e.g., m/z 99, 71). For hydrogels, Soxhlet extraction with THF followed by NMR quantifies unreacted DEGDVE .
Q. How does DEGDVE enhance the performance of ion-exchange resins in water treatment?
In methyl acrylate-divinylbenzene-DEGDVE terpolymers, DEGDVE’s crosslinking improves mechanical stability and ion-exchange capacity. Aminolysis with dimethylaminopropylamine introduces functional groups for heavy metal adsorption. Regulatory limits restrict DEGDVE to ≤0.6 wt% in food-contact resins .
Q. Methodological Guidance
Designing experiments to study DEGDVE’s crosslinking efficiency:
- Vary DEGDVE concentration (0.1–5 wt%) in a monomer mixture.
- Monitor gel fraction via gravimetry after solvent extraction.
- Correlate crosslink density with mechanical properties (DMA) and diffusion coefficients (release studies) .
Troubleshooting inconsistent polymerization yields:
Properties
IUPAC Name |
1-ethenoxy-2-(2-ethenoxyethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-9-5-7-11-8-6-10-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJGBVVQUEMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25215-94-5 | |
Record name | Diethylene glycol divinyl ether homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25215-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044985 | |
Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
764-99-8 | |
Record name | Diethylene glycol divinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol divinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylene glycol divinyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[oxybis(ethyleneoxy)]diethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL DIVINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABM90Y2G95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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